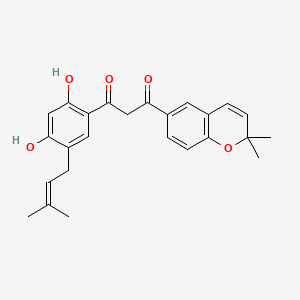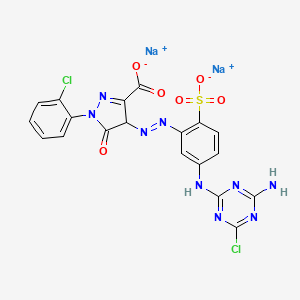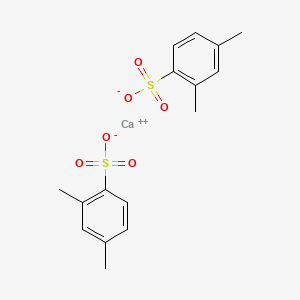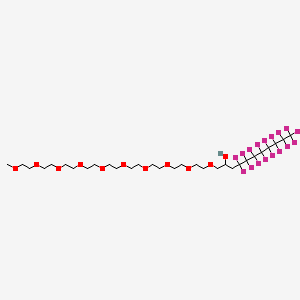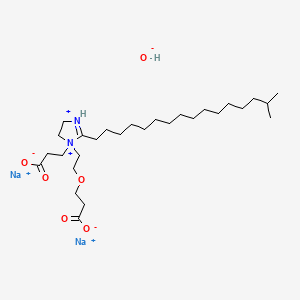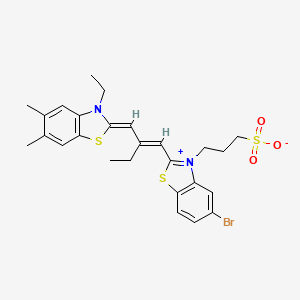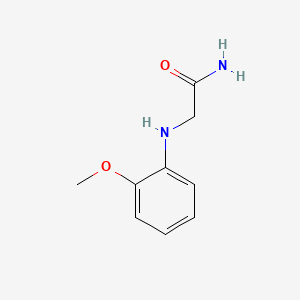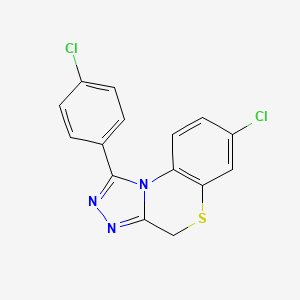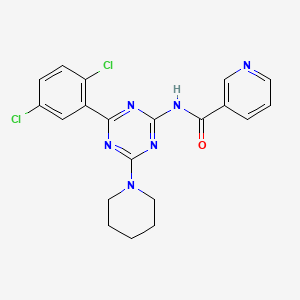
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyridinecarboxamide moiety and a triazine ring substituted with dichlorophenyl and piperidinyl groups, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction of a triazine derivative with a suitable amine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine (TEA) or potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenated solvents like chloroform (CHCl3) or DCM, bases like TEA or K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmaceutical agent. Its structural features may confer specific biological activities, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In the industrial sector, the compound may be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its chemical stability and reactivity make it suitable for various applications in manufacturing processes.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxamide derivatives: Compounds with similar pyridinecarboxamide structures but different substituents.
Triazine derivatives: Compounds with a triazine ring and various substituents, such as melamine or cyanuric acid.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups, such as dichlorophenylurea or dichlorophenylmethane.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its structural features allow for versatile chemical modifications, enabling the creation of a wide range of derivatives with tailored properties.
特性
CAS番号 |
85633-16-5 |
|---|---|
分子式 |
C20H18Cl2N6O |
分子量 |
429.3 g/mol |
IUPAC名 |
N-[4-(2,5-dichlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N6O/c21-14-6-7-16(22)15(11-14)17-24-19(26-18(29)13-5-4-8-23-12-13)27-20(25-17)28-9-2-1-3-10-28/h4-8,11-12H,1-3,9-10H2,(H,24,25,26,27,29) |
InChIキー |
AGLXWDGNTVLAMZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


